N-(5-bromopyridin-2-yl)-4-chlorobenzamide
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Overview
Description
N-(5-bromopyridin-2-yl)-4-chlorobenzamide: is an organic compound that features a pyridine ring substituted with a bromine atom at the 5-position and a benzamide moiety substituted with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-chlorobenzamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(5-bromopyridin-2-yl)-4-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of N-(substituted pyridin-2-yl)-4-chlorobenzamides.
Oxidation Reactions: Formation of this compound N-oxide.
Reduction Reactions: Formation of N-(5-bromopyridin-2-yl)-4-chloroaniline.
Scientific Research Applications
Chemistry: N-(5-bromopyridin-2-yl)-4-chlorobenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and ligands for coordination chemistry .
Biology: In biological research, this compound is investigated for its potential as an inhibitor of specific enzymes or receptors. It is used in the study of protein-ligand interactions and the development of new therapeutic agents .
Medicine: this compound is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in preclinical studies to evaluate its efficacy and safety as a drug candidate .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
N-(5-bromopyridin-2-yl)-4-chlorobenzamide: can be compared with other pyridine derivatives, such as N-(5-bromopyridin-2-yl)-4-methylbenzamide and N-(5-bromopyridin-2-yl)-4-fluorobenzamide.
Uniqueness:
- The presence of both bromine and chlorine atoms in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles .
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O/c13-9-3-6-11(15-7-9)16-12(17)8-1-4-10(14)5-2-8/h1-7H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQWKPVAJQPJQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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